molecular formula C11H14N2 B6239429 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine CAS No. 151391-97-8

7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine

Cat. No.: B6239429
CAS No.: 151391-97-8
M. Wt: 174.2
InChI Key:
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Description

7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is a heterocyclic compound featuring a seven-membered azepine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with a suitable amine, followed by cyclization using a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield fully saturated azepine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Fully saturated azepine derivatives.

    Substitution: Halogenated derivatives, such as brominated or chlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound has shown potential as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π stacking interactions, while the azepine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler structure with a single nitrogen-containing ring.

    Azepine: A seven-membered ring without the pyridine moiety.

    Pyrrolidine: A five-membered ring with nitrogen, lacking the extended structure of azepine.

Uniqueness

7-(Pyridin-3-yl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its combination of a pyridine ring and a seven-membered azepine ring. This dual-ring structure provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

CAS No.

151391-97-8

Molecular Formula

C11H14N2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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